molecular formula C14H24N4O B6939978 N-[1-(azepan-1-yl)propan-2-yl]-2-(1H-pyrazol-5-yl)acetamide

N-[1-(azepan-1-yl)propan-2-yl]-2-(1H-pyrazol-5-yl)acetamide

Cat. No.: B6939978
M. Wt: 264.37 g/mol
InChI Key: BUJBGYHNKYOCMK-UHFFFAOYSA-N
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Description

N-[1-(azepan-1-yl)propan-2-yl]-2-(1H-pyrazol-5-yl)acetamide is a complex organic compound that features both azepane and pyrazole moieties

Properties

IUPAC Name

N-[1-(azepan-1-yl)propan-2-yl]-2-(1H-pyrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-12(11-18-8-4-2-3-5-9-18)16-14(19)10-13-6-7-15-17-13/h6-7,12H,2-5,8-11H2,1H3,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJBGYHNKYOCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCCC1)NC(=O)CC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(azepan-1-yl)propan-2-yl]-2-(1H-pyrazol-5-yl)acetamide typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic or basic conditions.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the Two Fragments: The final step involves coupling the azepane and pyrazole fragments through an amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(azepan-1-yl)propan-2-yl]-2-(1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azepane nitrogen or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-[1-(azepan-1-yl)propan-2-yl]-2-(1H-pyrazol-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(azepan-1-yl)propan-2-yl]-2-(1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The azepane ring can interact with neurotransmitter receptors, while the pyrazole moiety can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(azepan-1-yl)ethyl]-2-(1H-pyrazol-5-yl)acetamide
  • N-[1-(piperidin-1-yl)propan-2-yl]-2-(1H-pyrazol-5-yl)acetamide
  • N-[1-(morpholin-1-yl)propan-2-yl]-2-(1H-pyrazol-5-yl)acetamide

Uniqueness

N-[1-(azepan-1-yl)propan-2-yl]-2-(1H-pyrazol-5-yl)acetamide is unique due to the presence of both azepane and pyrazole rings, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

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